8H-Indeno[4,5-B]furan
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Overview
Description
8H-Indeno[4,5-B]furan is a heterocyclic compound characterized by a fused ring structure that includes both indene and furan moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[4,5-B]furan typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, followed by Friedel-Crafts acylation and catalytic hydrogenolysis debromination . Another method includes the ozonolysis of 6-hydroxy-7-allyl-indan-1-one in the presence of methanol, followed by reduction to form the desired compound .
Industrial Production Methods: Industrial production of this compound aims to optimize yield and reduce the number of reaction steps. A simplified and cost-efficient process involves the use of organic solvents such as methanol, ethanol, and isopropanol for ozonolysis, followed by reduction in the presence of methanol .
Chemical Reactions Analysis
Types of Reactions: 8H-Indeno[4,5-B]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the furan ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8H-Indeno[4,5-B]furan varies depending on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that target melatonin receptors, thereby influencing sleep-wake cycles . Its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
2H-Indeno[4,5-B]furan: Shares a similar fused ring structure but differs in the position of the double bond.
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: Another related compound with a similar core structure but different functional groups.
Uniqueness: 8H-Indeno[4,5-B]furan stands out due to its unique combination of indene and furan rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
4934-00-3 |
---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8H-cyclopenta[g][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h1-2,4-7H,3H2 |
InChI Key |
GLLGIRWEYMVHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C3=C(C=C2)C=CO3 |
Origin of Product |
United States |
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